molecular formula C6H7ClN2O B1351786 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 864723-36-4

1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1351786
CAS No.: 864723-36-4
M. Wt: 158.58 g/mol
InChI Key: KSLJPAOCJHQWEZ-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chloroethyl group and an aldehyde functional group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1H-pyrazole-4-carbaldehyde with 2-chloroethyl reagents under specific conditions. One common method is the alkylation of 1H-pyrazole-4-carbaldehyde with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2-hydroxyethyl)-1H-pyrazole-4-carbinol.

    Substitution: 1-(2-aminoethyl)-1H-pyrazole-4-carbaldehyde or 1-(2-thioethyl)-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The aldehyde group can also participate in Schiff base formation with amino groups on proteins, further modulating their function.

Comparison with Similar Compounds

1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:

    1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(2-bromoethyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a bromoethyl group instead of a chloroethyl group.

    1-(2-chloroethyl)-1H-imidazole-4-carbaldehyde: Similar structure but with an imidazole ring instead of a pyrazole ring.

Properties

IUPAC Name

1-(2-chloroethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLJPAOCJHQWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405703
Record name 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864723-36-4
Record name 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde
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